molecular formula C7F14O B1346558 Tridecafluoroheptanoyl fluoride CAS No. 375-84-8

Tridecafluoroheptanoyl fluoride

Cat. No. B1346558
CAS RN: 375-84-8
M. Wt: 366.05 g/mol
InChI Key: XLIFBQWTSCGUEB-UHFFFAOYSA-N
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Description

Tridecafluoroheptanoyl fluoride is a chemical compound with the molecular formula C7F14O1. It has an average mass of 366.052 Da and a Monoisotopic mass of 365.972565 Da1.



Synthesis Analysis

The synthesis of Tridecafluoroheptanoyl fluoride involves the oxidative transformation of n-C8F18, a model compound of polytetrafluoroethylene (PTFE), under the presence of moisture2. The process involves dissociative addition reactions of water over the carbonyl group and elimination of hydroperoxyl radicals2.



Molecular Structure Analysis

The molecular structure of Tridecafluoroheptanoyl fluoride is not explicitly mentioned in the search results. However, it’s known that the compound is a derivative of heptanoyl fluoride, where all hydrogen atoms are replaced by fluorine1.



Chemical Reactions Analysis

The chemical reactions involving Tridecafluoroheptanoyl fluoride are not explicitly mentioned in the search results. However, it’s known that the compound can undergo hydration reactions2.



Physical And Chemical Properties Analysis

Tridecafluoroheptanoyl fluoride has a density of 1.7±0.1 g/cm3, a boiling point of 101.0±40.0 °C at 760 mmHg, and a vapour pressure of 35.7±0.2 mmHg at 25°C1. It has an enthalpy of vaporization of 34.0±3.0 kJ/mol and a flash point of 29.5±21.5 °C1. The compound has a molar refractivity of 36.6±0.3 cm3 and a molar volume of 217.8±3.0 cm31.


Scientific Research Applications

3. Dental Caries Prevention

  • Results : Systemic fluoride decreases the number and severity of the carious lesions. The effectiveness of fluoride supplements in caries prevention in primary teeth is weak, whereas in permanent teeth, the daily use of supplements prevents dental caries .

4. Fluoride Detection and Quantification

  • Results : The implementation of these sensors by the proper use of new materials and technologies would be a major step towards safe water accessibility .

5. Cavity Prevention

  • Results : The effectiveness of fluoride supplements in caries prevention in primary teeth is weak, whereas in permanent teeth, the daily use of supplements prevents dental caries .

6. Fluoride Detection and Quantification

  • Results : The implementation of these sensors by the proper use of new materials and technologies would be a major step towards safe water accessibility .

Safety And Hazards

The safety and hazards of Tridecafluoroheptanoyl fluoride are not explicitly mentioned in the search results.


properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7F14O/c8-1(22)2(9,10)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIFBQWTSCGUEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F13COF, C7F14O
Record name Perfluoroheptanoyl fluoride
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059918
Record name Perfluoroheptanoyl fluoride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tridecafluoroheptanoyl fluoride

CAS RN

375-84-8
Record name 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptanoyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=375-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Perfluoroheptanoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4059918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tridecafluoroheptanoyl fluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.180
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Tridecafluoroheptanoyl fluoride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93DKT793PA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tridecafluoroheptanoyl fluoride
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Citations

For This Compound
5
Citations
MA Adi, M Altarawneh - Environmental Science and Pollution Research, 2023 - Springer
… predicts formation of tridecafluoroheptanoyl fluoride (between 1600 and … tridecafluoroheptanoyl fluoride attains almost 50% yield around 1900 K. As the tridecafluoroheptanoyl fluoride …
Number of citations: 1 link.springer.com
J Xiao, J Huang, Y Wang, X Qian - Science of The Total Environment, 2023 - Elsevier
… This fluoride alcohol further eliminated HF to form tridecafluoroheptanoyl fluoride (C 7 F 14 O… Finally, tridecafluoroheptanoyl fluoride was converted to perfluoroheptanoic acid (PFHpA, C …
Number of citations: 7 www.sciencedirect.com
M Altarawneh, MH Almatarneh, BZ Dlugogorski - Chemosphere, 2022 - Elsevier
… Decomposition of the tridecafluoroheptanoyl fluoride is likely to commence via fission of the … However, the non-detection of tridecafluoroheptanoyl fluoride could be attributed to several …
Number of citations: 51 www.sciencedirect.com
LM Popova, AI Ginak - Russian Journal of Organic …, 2008 - search.ebscohost.com
The reactions of unsymmetrical perfluoroalkyl-substituted β-diketones with guanidine, urea, and thiourea gave the corresponding 2-amino-, 2-hydroxy-, and 2-sulfanyl-6-perfluoroalkyl-4-…
Number of citations: 7 search.ebscohost.com
MD Sussman - 2002 - static.ewg.org
Justification for this nomination is drawn from our review of the US Environmental Protection Agency’s public Administrative Record on perfluorinated chemicals (AR-226), a collection of …
Number of citations: 3 static.ewg.org

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